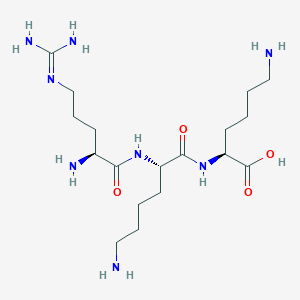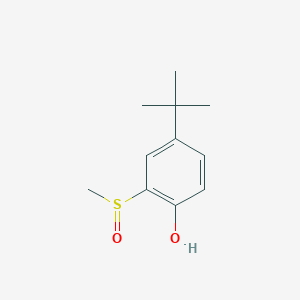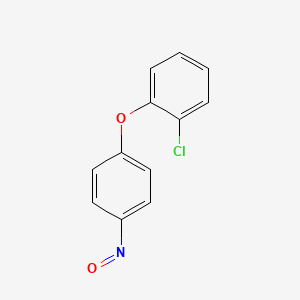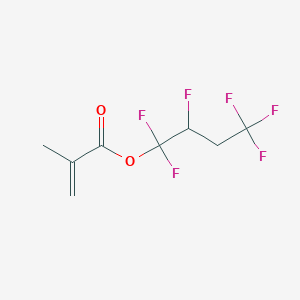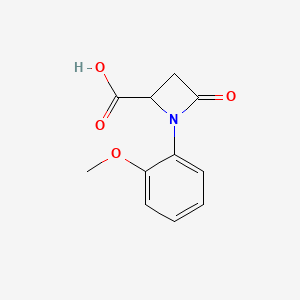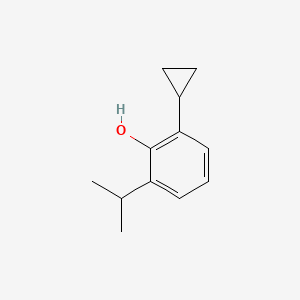
Phenol, 2-cyclopropyl-6-isopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-cyclopropyl-6-isopropyl-, is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a cyclopropyl group and an isopropyl group attached to the benzene ring, making it a unique and interesting molecule for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenols typically involves nucleophilic aromatic substitution reactions. One common method for preparing phenols is through the oxidation of cumene (isopropylbenzene) in the presence of air to form cumene hydroperoxide, which is then hydrolyzed with an aqueous acid to yield phenol and acetone . For the specific synthesis of Phenol, 2-cyclopropyl-6-isopropyl-, additional steps would be required to introduce the cyclopropyl and isopropyl groups onto the benzene ring.
Industrial Production Methods
Industrial production of phenols often involves large-scale oxidation processes. The cumene process is widely used, where cumene is oxidized to cumene hydroperoxide and subsequently cleaved to produce phenol and acetone. This method is efficient and cost-effective for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-cyclopropyl-6-isopropyl-, like other phenols, undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group. .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄)
Electrophilic Aromatic Substitution: Bromine (Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Brominated, nitrated, or sulfonated phenols
Applications De Recherche Scientifique
Phenol, 2-cyclopropyl-6-isopropyl-, has several applications in scientific research:
Mécanisme D'action
The mechanism of action of phenol, 2-cyclopropyl-6-isopropyl-, involves its interaction with various molecular targets and pathways. Phenols are known to exert their effects through the formation of phenoxyl radicals, which can react with free radicals and other reactive species, thereby exhibiting antioxidant properties . Additionally, phenols can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Phenol, 2-cyclopropyl-6-isopropyl-, can be compared with other phenolic compounds such as:
2,6-Diisopropylphenol (Propofol): A widely used intravenous anesthetic with similar structural features but different pharmacological properties.
2,4,6-Tribromophenol: A brominated phenol with distinct reactivity and applications.
The uniqueness of Phenol, 2-cyclopropyl-6-isopropyl-, lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other phenolic compounds.
Propriétés
Numéro CAS |
74926-96-8 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
2-cyclopropyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C12H16O/c1-8(2)10-4-3-5-11(12(10)13)9-6-7-9/h3-5,8-9,13H,6-7H2,1-2H3 |
Clé InChI |
IBRFCFDKAWTDFL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC(=C1O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


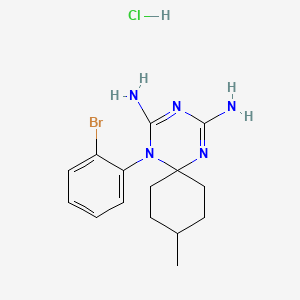

![7-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B14449196.png)
![N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide](/img/structure/B14449201.png)
silane](/img/structure/B14449210.png)
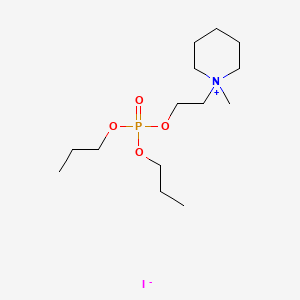
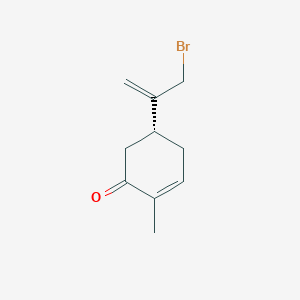
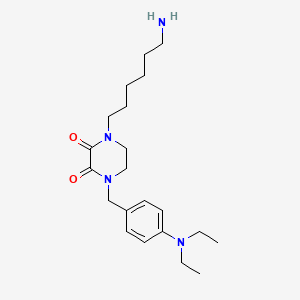
![N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449224.png)
